3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)propanoic acid
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Overview
Description
3-(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)propanoic acid is an organic compound with the molecular formula C₁₂H₁₃NO₄ It is characterized by a complex bicyclic structure that includes a methanoisoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)propanoic acid typically involves the following steps:
Formation of the Methanoisoindole Core: This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile, followed by oxidation to introduce the dioxo groups.
Attachment of the Propanoic Acid Side Chain: This step often involves alkylation or acylation reactions, where the propanoic acid moiety is introduced via a nucleophilic substitution or addition reaction.
Industrial Production Methods: Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and cost-effectiveness. Catalysts and specific reaction conditions (temperature, pressure, solvents) are optimized to enhance the efficiency of each step.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanoisoindole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the dioxo groups, converting them into hydroxyl groups or other reduced forms.
Substitution: The propanoic acid side chain can participate in substitution reactions, where the carboxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidized Derivatives: Compounds with additional oxygen-containing functional groups.
Reduced Derivatives: Compounds with hydroxyl or alkyl groups replacing the dioxo groups.
Substituted Derivatives: Compounds with various functional groups replacing the carboxyl group.
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceuticals: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Biochemical Probes: Used in research to study enzyme interactions and metabolic pathways.
Industry:
Material Science:
Agriculture: Investigated for use in agrochemicals due to its bioactivity.
Mechanism of Action
The mechanism of action of 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting or modifying their activity. Pathways involved may include oxidative stress responses, signal transduction pathways, and metabolic processes.
Comparison with Similar Compounds
Phthalic Anhydride Derivatives: Compounds with similar bicyclic structures but different functional groups.
Isoindole Derivatives: Compounds with variations in the isoindole core structure.
Uniqueness: 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)propanoic acid is unique due to its specific combination of a methanoisoindole core with a propanoic acid side chain. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Biological Activity
3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)propanoic acid is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial properties and mechanisms of action.
- Molecular Formula : C₁₂H₁₃N₄O₄
- Molecular Weight : 235.236 g/mol
- CAS Number : 26749-97-3
- Appearance : White to light yellow powder or crystal
Biological Activity Overview
Research indicates that compounds with similar structural features often exhibit a range of biological activities. The specific compound has been evaluated for its potential antibacterial and antifungal properties.
Antimicrobial Activity
A study published in Molecules highlighted the synthesis and biological evaluation of various dioxolane derivatives. Although the exact activity of this compound was not directly reported in this study, related compounds demonstrated significant antibacterial and antifungal activities against a range of pathogens including:
Pathogen | Activity Observed |
---|---|
Staphylococcus aureus | MIC values between 625–1250 µg/mL |
Staphylococcus epidermidis | Significant activity |
Enterococcus faecalis | MIC value of 625 µg/mL |
Pseudomonas aeruginosa | Perfect activity observed |
Candida albicans | Significant antifungal activity |
The minimum inhibitory concentration (MIC) values were used to quantify the effectiveness of these compounds against bacterial strains.
While specific mechanisms for this compound are yet to be fully elucidated in the literature, compounds with similar structures typically act by disrupting cell wall synthesis or interfering with metabolic pathways in microorganisms.
Case Studies and Research Findings
- Synthesis and Evaluation :
- A study synthesized various dioxolane derivatives and evaluated their antibacterial properties. The results indicated that structural modifications could enhance biological activity.
- Comparative Analysis :
- Compounds with similar dioxo structures have shown promising results in treating infections caused by resistant strains of bacteria. The structural integrity and functional groups play crucial roles in their interaction with microbial targets.
Properties
IUPAC Name |
3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c14-8(15)3-4-13-11(16)9-6-1-2-7(5-6)10(9)12(13)17/h1-2,6-7,9-10H,3-5H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEHPDRUJDIEYEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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